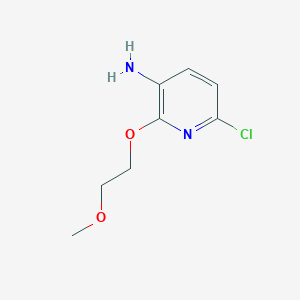
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a 2-(2-methoxyethoxy) group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For instance, 2-chloro-6-(2-methoxyethoxy)pyridin-3-ylboronic acid can be reacted with an amine under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methoxyethoxy groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(2-methoxyethoxy)pyridine
- 6-Chloro-2-(2-methoxyethoxy)pyridin-3-ol
Uniqueness
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a chlorine atom and a methoxyethoxy group makes it versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
6-chloro-2-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-4-5-13-8-6(10)2-3-7(9)11-8/h2-3H,4-5,10H2,1H3 |
Clé InChI |
NMZLBYUCCZQNSL-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=CC(=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















